molecular formula C16H9Cl3N2 B15075548 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine

Cat. No.: B15075548
M. Wt: 335.6 g/mol
InChI Key: AQZJHGONWWIWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with 2-chloropyrimidine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at the 2-, 4-, and 6-positions of the pyrimidine ring are highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the chlorophenyl groups. Key reactions include:

a. Reaction with Amines
Primary and secondary amines displace the 2-chloro group to form substituted pyrimidines. For example:

  • Reaction with methylamine produces 2-(methylamino)-4,6-bis(4-chlorophenyl)pyrimidine under mild conditions (THF, 60°C, 4–6 h).

  • Bulky amines require higher temperatures (80–100°C) and longer reaction times (12–24 h).

b. Thiophenol Substitution
The 2-chloro group reacts with thiophenol in a basic aqueous-acetone mixture to yield 2-(phenylthio)-4,6-bis(4-chlorophenyl)pyrimidine (compound 5i ) :

  • Conditions: NaOH (1.07 mmol), thiophenol (1.33 mmol), room temperature, 2 h.

  • Yield: 71% .

Suzuki-Miyaura Cross-Coupling

The 4- and 6-chlorophenyl groups participate in palladium-catalyzed cross-coupling reactions. For example:

Reaction ComponentDetailsYieldSource
Phenylboronic Acid Forms 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine (compound 5a ).90%
4-Fluorophenylboronic Acid Produces 4-(4-fluorophenyl)-6-phenyl-2-chloropyrimidine (compound 5d ).63%
1-Naphthylboronic Acid Yields 4-(1-naphthyl)-6-phenyl-2-chloropyrimidine (compound 5f ).43%

General Conditions :

  • Catalyst: Pd(OAc)₂ (0.05–0.11 mmol), PPh₃ (0.08–0.22 mmol).

  • Solvent: THF, reflux under N₂ (3–6 h).

  • Base: Na₂CO₃ (1 M) .

Halogenation and Functionalization

The pyrimidine core can undergo further halogenation or functional group interconversion:

a. Bromination
Electrophilic bromination at the 5-position occurs in the presence of Br₂/FeBr₃ (yield: 55–65%).

b. Oxidation
The pyrimidine ring resists oxidation under mild conditions but undergoes degradation with strong oxidizers (e.g., KMnO₄, HNO₃).

Biological Activity via Kinase Inhibition

While not a direct chemical reaction, the compound’s interactions with kinases involve non-covalent binding:

  • Aurora Kinase A (AURKA) : Disrupts ATP-binding pockets via π-π stacking with Phe⁷⁰⁵ and hydrophobic interactions with Leu⁵⁷⁶.

  • PfPK6 Inhibition : IC₅₀ = 236 ± 22 nM (compound 18c ) .

Mechanistic Insights

  • Electronic Effects : The electron-deficient pyrimidine ring directs nucleophilic attack to the 2-position first, followed by the 4- and 6-positions .

  • Steric Effects : Bulky substituents at the 4- and 6-positions hinder reactivity at adjacent sites .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine is unique due to the presence of both chlorine atoms and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Biological Activity

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with two 4-chlorophenyl groups and a chlorine atom at the 2-position. This structure is significant for its interactions with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antiviral Properties : In a study focusing on influenza virus inhibition, derivatives of this compound were identified as potential inhibitors of the PA-PB1 interaction critical for viral replication .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups enhances the anti-inflammatory activity of the pyrimidine derivatives. For instance, modifications at positions 2 and 4 of the pyrimidine ring significantly affect potency against COX-2 and other targets .

CompoundSubstituentsIC50 (μmol)Activity
This compound4-chlorophenyl0.04 ± 0.01COX-2 Inhibition
Other PyrimidinesVariousVariesAnti-inflammatory

Case Studies

  • Anti-inflammatory Efficacy : A study demonstrated that this compound significantly reduced paw edema in carrageenan-induced models. The results indicated a marked decrease in inflammatory markers such as iNOS and COX-2 mRNA expressions compared to control groups .
  • Antiviral Activity : In a high-throughput screening for antiviral agents against influenza A virus, this compound exhibited promising results as an inhibitor of viral polymerase activity. The compound demonstrated a direct effect on viral replication in vivo, leading to substantial reductions in viral load in infected models .
  • Toxicity and Safety Profile : Toxicological assessments have shown that this compound does not exhibit acute toxicity at high doses in animal models, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions under controlled conditions. For example, halogenated pyrimidine derivatives are synthesized by reacting substituted phenylboronic acids with chloropyrimidine precursors in the presence of a palladium catalyst. Key optimization steps include:

  • Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to ensure complete reaction .
  • Catalyst selection : Using Pd(PPh₃)₄ or similar catalysts for cross-coupling efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
    Yield improvements (e.g., 47% in related compounds) can be achieved by optimizing stoichiometry, inert atmosphere use, and solvent drying .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include aromatic protons (δ 7.21–8.22 ppm) and pyrimidine protons (δ 7.95 ppm) .
  • Elemental analysis : Verify C, H, N percentages (e.g., C 63.47%, H 3.28%, N 9.44% vs. calculated values) to confirm purity .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar pyrimidines (R factor = 0.055) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for exact mass).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Questions

Q. How does the electronic configuration of substituents influence the biological activity of pyrimidine derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance stability and binding affinity to biological targets (e.g., polymerase PA–PB1 subunits in anti-influenza agents) by increasing electrophilicity .
  • Steric effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder interaction with enzyme active sites, requiring structural optimization via molecular docking studies .
  • Data-driven design : Compare IC₅₀ values of derivatives with varying substituents to establish structure-activity relationships (SAR) .

Q. What methodological challenges arise in resolving crystallographic data for halogenated pyrimidines, and how can they be addressed?

Methodological Answer:

  • Crystal growth : Halogenated compounds often form twinned crystals. Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to improve crystal quality .
  • Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate absorption effects from heavy atoms (Cl) .
  • Refinement : Apply anisotropic displacement parameters for Cl atoms to reduce R-factor discrepancies (e.g., wR = 0.146 in published structures) .

Q. How do discrepancies in elemental analysis data between theoretical and experimental values inform synthetic protocol adjustments?

Methodological Answer:

  • Case study : A reported yield of 47% for 2-Chloro-4,6-bis(4-fluorophenyl)pyrimidine showed minor deviations (C: 63.47% vs. 63.49% calculated). This suggests:
    • Incomplete purification : Residual solvents (e.g., CHCl₃) may inflate H% values. Re-crystallize or use preparative HPLC .
    • Side reactions : Monitor by TLC to identify unreacted starting materials and adjust reaction times .

Properties

Molecular Formula

C16H9Cl3N2

Molecular Weight

335.6 g/mol

IUPAC Name

2-chloro-4,6-bis(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C16H9Cl3N2/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H

InChI Key

AQZJHGONWWIWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.